molecular formula C19H19N7O3 B2968369 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034354-18-0

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2968369
CAS No.: 2034354-18-0
M. Wt: 393.407
InChI Key: ZNVFVWXMQUFNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrazolo[3, 4]pyrimidine Derivatives for Biological Evaluation

A study by Shamroukh, Rashad, and Sayed (2005) reported the formation of a novel β-enaminonitrile derivative used as a precursor for synthesizing pyrazoles, pyrazolo[3, 4-d]-pyrimidines, and pyrazolo[4, 3-e][1,2,4]triazolo[4,3-c]pyrimidine. Some of the synthesized compounds exhibited potent antimicrobial activity, demonstrating the potential application of these derivatives in the development of new antimicrobial agents Shamroukh, Rashad, & Sayed, 2005.

Species-Specific Metabolism and Toxicological Implications

Diamond et al. (2010) investigated the species-dependent toxicity of SGX523, a mesenchymal-epithelial transition factor (c-MET) inhibitor. The study revealed species-specific metabolism by aldehyde oxidase, leading to a less soluble metabolite, M11, which is likely involved in the observed nephropathy in clinical studies. This research underscores the importance of thorough metabolic evaluations early in drug development to select relevant nonclinical species for toxicological evaluation Diamond et al., 2010.

Chemical and Biological Properties

Herbicidal Activity of Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine Compounds

Moran (2003) explored the herbicidal activity of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds. The study found that these compounds possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, highlighting their potential use in agricultural applications Moran, 2003.

Antimicrobial and Antitumor Activities of Enaminones and Pyrazole Derivatives

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and investigated their reactions with various compounds to produce substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. Some of these compounds exhibited potent cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity, indicating their potential in developing new anticancer and antimicrobial agents Riyadh, 2011.

Properties

IUPAC Name

5-(2-methoxyphenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-25-14(10-13(23-25)12-6-4-5-7-15(12)28-2)19(27)20-11-17-22-21-16-8-9-18(29-3)24-26(16)17/h4-10H,11H2,1-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVFVWXMQUFNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)NCC3=NN=C4N3N=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.